molecular formula C7H14ClNO2 B2589891 Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2503155-56-2

Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2589891
CAS No.: 2503155-56-2
M. Wt: 179.64
InChI Key: VFBYBRCZIBHIBI-KGZKBUQUSA-N
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Description

Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based compound featuring a methyl ester at position 1 and an aminomethyl group at position 2, with stereochemistry (1R,2S). The hydrochloride salt enhances its solubility and stability. This compound’s rigid cyclobutane ring and functional groups make it valuable in medicinal chemistry, particularly for studying conformational effects on biological activity.

Properties

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYBRCZIBHIBI-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action and therapeutic implications.

  • Chemical Formula : C₆H₁₁ClN₂O₂
  • Molecular Weight : 176.62 g/mol
  • CAS Number : 160969-03-9

Research indicates that Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate acts primarily as an inhibitor of certain enzymatic pathways . Its structure allows it to interact with various biological targets, which may include:

  • Amino Acid Metabolism : The compound may influence the metabolism of amino acids, particularly in pathways involving cyclobutane derivatives.
  • Neurotransmitter Modulation : Preliminary studies suggest potential effects on neurotransmitter systems, which could be relevant for neurological disorders.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For example, it has demonstrated effectiveness against various bacterial strains, suggesting a possible role as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Recent investigations into the anticancer properties of Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate have shown promising results. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The results indicated that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 50 µM, depending on the specific cell line tested.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate was tested against multidrug-resistant strains of bacteria. The findings revealed that the compound inhibited the growth of resistant strains more effectively than conventional antibiotics.

Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in HeLa cells through activation of caspase pathways. The researchers noted significant morphological changes in treated cells consistent with apoptotic death.

Comparison with Similar Compounds

Milnacipran Hydrochloride

Structure: (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride . Key Differences:

  • Ring Size : Cyclopropane (3-membered) vs. cyclobutane (4-membered). Cyclopropane’s higher ring strain may influence metabolic stability and binding kinetics.
  • Functional Groups : Milnacipran has a diethylamide and phenyl group, while the target compound has a methyl ester.
  • Pharmacology: Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for fibromyalgia and depression . The absence of a phenyl group in the target compound suggests divergent biological targets.

Table 1: Cyclopropane vs. Cyclobutane Derivatives

Parameter Target Compound Milnacipran Hydrochloride
Molecular Formula C₈H₁₄NO₂·HCl C₁₅H₂₃ClN₂O
Ring Size Cyclobutane Cyclopropane
Key Functional Groups Methyl ester, aminomethyl Diethylamide, phenyl
Stereochemistry (1R,2S) (1R,2S)-rel
Therapeutic Use Research compound Antidepressant/SNRI

Comparison with Other Cyclobutane Derivatives

3a. Substituent Variations

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Methyl ester at position 1, methylamino at position 1 (vs. aminomethyl at position 2 in the target) .
  • Impact: The substituent position alters electronic and steric profiles.

Methyl 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylate Hydrochloride

  • Structure: Hydroxyethylamino substituent vs. aminomethyl .

3b. Stereoisomerism

Methyl (1R,2R)-2-Aminocyclobutane-1-carboxylate Hydrochloride

  • Structure : Stereochemistry (1R,2R) vs. (1R,2S) in the target .
  • Impact : Stereoisomerism critically affects receptor binding. For example, Milnacipran’s (1R,2S) configuration is essential for SNRI activity , suggesting similar sensitivity in the target compound.

Comparison with Larger Ring Systems

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride

  • Structure : Cyclohexane ring with isopropyl and methyl groups .
  • Impact : Larger rings (6-membered) offer greater conformational flexibility but reduced ring strain. The target’s cyclobutane may provide intermediate rigidity, balancing stability and reactivity.

Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

  • Structure : Cyclopentene with a double bond .

Table 2: Ring Size and Functional Group Comparison

Compound Ring Size Unsaturation Key Functional Groups
Target Compound 4 No Methyl ester, aminomethyl
(1R,2S,5R)-Cyclohexyl Derivative 6 No Isopropyl, methyl, 4-aminobutyrate
Cyclopentene Derivative 5 Yes Methyl ester, amino, double bond

Physicochemical and Pharmacological Properties

  • Solubility : The hydrochloride salt improves water solubility, critical for bioavailability.
  • LogP : The target compound’s LogP is likely lower than Milnacipran’s due to the absence of lipophilic phenyl and diethyl groups.
  • Synthetic Utility : Cyclobutane derivatives like the target are used as intermediates in complex syntheses (e.g., Reference Example 85 in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylate hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is synthesized via cyclopropanation or cyclobutane ring formation using precursors like diazo compounds or aminocyclobutane derivatives. Key steps include:

  • Catalyst selection : Transition metals (e.g., rhodium, copper) for stereoselective cyclization .
  • Temperature control : Low temperatures (-10°C to 10°C) to minimize side reactions, as seen in cyclopentene derivatives .
  • Purification : Recrystallization or chromatography to isolate enantiomers .
    • Data Contradiction : Some protocols report yields of 75–80% using ethyl acetate as a solvent , while others use dichloromethane/water mixtures . Validate via NMR and HPLC to confirm purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • 1H-NMR : Look for cyclobutane ring protons (δ 2.05–2.99 ppm) and methyl ester signals (δ 3.82 ppm) .
  • LCMS : Confirm molecular weight (e.g., m/z 618 [M+H]+ in cyclobutane derivatives) .
  • HPLC : Assess enantiomeric purity using chiral columns (retention times: 1.16–16.20 minutes) .
    • Validation : Cross-reference with computational models (InChI, SMILES) from PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Approach :

  • Design of Experiments (DoE) : Test variables (catalyst loading, solvent polarity) systematically. For example, copper catalysts may favor different stereoisomers vs. rhodium .
  • In Silico Modeling : Use tools like Gaussian or Schrödinger to predict transition states and stereoselectivity .
    • Case Study : A 2021 study on GPR88 agonists achieved 80% yield by optimizing N-methylation steps , highlighting the need for stepwise validation.

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution or enzyme inhibition?

  • Reactivity :

  • Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C to functionalize the aminomethyl group .
  • Enzyme Assays : Use the compound as a ligand in alcohol dehydrogenase inhibition studies. Monitor IC50 values via spectrophotometry .
    • Challenges : Steric hindrance from the cyclobutane ring may reduce reactivity; mitigate by introducing electron-withdrawing groups .

Q. How can computational chemistry predict the compound’s bioactivity or metabolic stability?

  • Methods :

  • Docking Simulations : Map interactions with targets like GPR88 using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity) and CYP450 metabolism .
    • Validation : Compare predictions with in vitro assays (e.g., microsomal stability tests).

Key Research Challenges

  • Stereochemical Complexity : The (1R,2S) configuration requires chiral catalysts or resolution techniques (e.g., diastereomeric salt formation) .
  • Data Reproducibility : Discrepancies in reaction yields (75–85%) suggest solvent-dependent kinetics.
  • Biological Relevance : While the compound is explored in enzyme inhibition, its in vivo stability remains understudied.

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